molecular formula C11H10N2O2 B1604690 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 915707-39-0

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1604690
CAS No.: 915707-39-0
M. Wt: 202.21 g/mol
InChI Key: ZIRNSRSOPMSFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

    Methylation of Pyrazole Ring: The amino group on the pyrazole ring is methylated.

    Reaction with Benzoic Acid: The methylated pyrazole is then reacted with benzoic acid to yield the target compound[][1].

Chemical Reactions Analysis

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrazole ring are replaced with other groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of materials with specific chemical properties[][1].

Comparison with Similar Compounds

    4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar structure but differs in the position of the pyrazole ring substitution.

    4-(1H-pyrazol-3-yl)benzoic acid: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical properties and reactivity.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNSRSOPMSFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640185
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-39-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 4
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.